2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Description
This compound is a pyridazinone-based acetamide derivative featuring a 4-chlorophenyl group at the pyridazinone ring and a phenylacetamide moiety substituted with a 1,2,4-triazole-methyl group. The pyridazinone core is a six-membered heterocycle with two adjacent nitrogen atoms, known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications .
Properties
Molecular Formula |
C21H17ClN6O2 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H17ClN6O2/c22-17-5-3-16(4-6-17)19-9-10-21(30)28(26-19)12-20(29)25-18-7-1-15(2-8-18)11-27-14-23-13-24-27/h1-10,13-14H,11-12H2,(H,25,29) |
InChI Key |
JQFKMVIMXHSVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 4-(4-Chlorophenyl)-5-hydroxyfuran-2(5H)-one
The pyridazinone ring is constructed via a cyclocondensation reaction. A representative protocol involves:
-
Reactants : 2-(4-chlorophenyl)acetaldehyde (1.50 g, 6.4 mmol) and 2-oxoacetic acid (713 mg, 9.60 mmol)
-
Solvent : 1,4-Dioxane (20.0 mL)
-
Catalyst : Morpholine (547 mg, 6.4 mmol) and hydrochloric acid (6 M, 4.0 mL)
-
Conditions : Reflux at 110°C for 14 hours
-
Workup : Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, and silica gel chromatography (eluent: ethyl acetate/petroleum ether, 1:5)
Conversion to 5-(4-Chlorophenyl)pyridazin-3(2H)-one
The furanone intermediate is treated with hydrazine to form the pyridazinone ring:
-
Reactants : 4-(4-chlorophenyl)-5-hydroxyfuran-2(5H)-one (600 mg, 2.0 mmol) and hydrazine (132 mg, 4.1 mmol)
-
Solvent : Ethanol (10.0 mL)
-
Conditions : Stirring at room temperature for 16 hours
-
Workup : Aqueous extraction and silica gel chromatography
Functionalization with the Acetamide-Triazole Side Chain
Synthesis of 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline
The triazole moiety is introduced via nucleophilic substitution:
Acetylation to Form N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]acetamide
The aniline intermediate is acetylated using:
-
Reactants : Acetic anhydride (1.2 equiv) in dichloromethane
-
Catalyst : Pyridine (1.0 equiv)
-
Conditions : 0°C to room temperature, 2 hours
-
Yield : 95%.
Final Coupling Reaction
The pyridazinone core and acetamide side chain are coupled via a nucleophilic acyl substitution:
-
Reactants : 5-(4-Chlorophenyl)pyridazin-3(2H)-one (1.0 equiv) and N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (1.2 equiv)
-
Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv)
-
Solvent : Tetrahydrofuran (THF) at 50°C for 6 hours
-
Workup : Aqueous extraction, followed by silica gel chromatography (eluent: ethyl acetate/hexane, 1:3)
Optimization and Scalability Considerations
Solvent and Temperature Effects
Purification Strategies
-
Chromatography : Gradient elution (ethyl acetate/petroleum ether, 1:4 to 1:1) resolves closely eluting impurities.
-
Crystallization : Recrystallization from ethanol/water (3:1) improves purity to >98%.
Analytical Characterization
Critical spectroscopic data confirm the structure:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 4.92 (s, 2H, CH₂-triazole), 3.52 (s, 2H, CH₂-CO).
Industrial-Scale Adaptations
For kilogram-scale production:
-
Continuous Flow Reactors : Reduce reaction time by 40% and improve yield consistency.
-
Automated Chromatography : Simulated moving bed (SMB) systems enhance throughput.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction could produce alcohol derivatives of the pyridazine ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide may exhibit significant anticancer properties. The presence of the pyridazinone ring is associated with the inhibition of specific kinases involved in cancer progression. Studies have shown that derivatives of pyridazinones can inhibit cancer cell growth by targeting these kinases, suggesting that this compound could be explored for similar therapeutic effects .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also under investigation. The triazole moiety has been linked to antifungal activity, while the chlorophenyl group may enhance its effectiveness against various pathogens. Preliminary studies indicate that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further research in antimicrobial therapy .
Acetylcholinesterase Inhibition
Recent findings suggest that related pyridazinone derivatives exhibit strong inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The design of compounds like this compound could lead to novel treatments aimed at enhancing cholinergic function in the brain .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyridazinone derivatives and tested their cytotoxicity against various cancer cell lines. One derivative demonstrated a notable IC50 value against breast cancer cells, indicating its potential as a lead compound for further development into an anticancer drug .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of several triazole-containing compounds against common bacterial strains. Results showed that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections caused by these pathogens .
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The triazole ring is particularly important for binding to the active sites of these enzymes, thereby blocking their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Key differences :
- Replaces the 1,2,4-triazole with a 1,2,3-triazole.
- Substitutes the phenyl group with a naphthalenyloxy moiety.
- Physicochemical Data :
- Significance : The 1,2,3-triazole and naphthalene groups may reduce metabolic stability compared to the target compound due to increased steric bulk.
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)
- Key differences: Lacks the pyridazinone core and 4-chlorophenyl group. Features a simpler phenylacetamide backbone.
- Physicochemical Data :
Pyridazinone Derivatives with Varied Heterocycles
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide
- Key differences :
- Substitutes 4-chlorophenyl with 2-chlorophenyl.
- Replaces 1,2,4-triazole with a thiazole-pyridine hybrid.
- Physicochemical Data :
- Molecular formula: C₂₀H₁₅ClN₆O₂S (MW: 462.89 g/mol).
- Significance : The 2-chlorophenyl isomer may exhibit altered binding kinetics, while the thiazole-pyridine group could enhance π-π stacking interactions .
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
- Key differences :
- Features a thiazole ring conjugated to pyridin-2-yl instead of 1,2,4-triazole.
- Physicochemical Data :
- Significance : The thiazole-pyridine motif may improve solubility but reduce selectivity due to increased polarity.
Pyridazinone Analogues with Pyrazole Substitutions
N-(4-Chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- Key differences :
- Replaces 1,2,4-triazole with 3,5-dimethylpyrazole.
- Physicochemical Data :
- Molecular formula: C₁₉H₁₇ClN₄O₂ (MW: 384.8 g/mol).
- Significance : The pyrazole group’s methyl substituents may enhance metabolic stability but reduce hydrogen-bonding capacity compared to triazoles .
Comparative Analysis Table
Key Findings and Implications
Triazole vs.
Chlorophenyl Position : The 4-chlorophenyl isomer in the target compound likely provides better steric alignment with hydrophobic binding pockets than 2-chlorophenyl analogues .
Metabolic Considerations : Pyrazole-substituted derivatives (e.g., ) may exhibit longer half-lives due to methyl groups, but this comes at the cost of reduced polarity and solubility.
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS Number: 1219583-84-2) is a pyridazinone derivative that has garnered attention due to its diverse biological activities. Pyridazinones are known for their pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 381.8 g/mol. The structure features a pyridazinone core substituted with a chlorophenyl group and a triazole moiety, which may enhance its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, compounds bearing the pyridazinone structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives displayed potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The incorporation of triazole groups in the structure may further amplify these effects by enhancing membrane permeability or targeting specific bacterial enzymes.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines have demonstrated that pyridazinone derivatives can inhibit cell proliferation and induce apoptosis. For example, derivatives similar to this compound have shown selective cytotoxicity against colon cancer cells (HCT116), with IC50 values indicating effective growth inhibition . The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, pyridazinones are known for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .
Study on Anticancer Activity
A notable study synthesized a series of pyridazinone derivatives and assessed their anti-proliferative effects against HCT116 cells. The results indicated that certain compounds significantly reduced cell viability compared to controls, suggesting their potential as chemotherapeutic agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | HCT116 |
| Compound B | 10.0 | HEP3B |
| Compound C | 15.0 | SH-SY5Y |
Antimicrobial Testing
Another investigation focused on the antimicrobial effectiveness of similar pyridazinone derivatives against various pathogens. The study reported that some compounds exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Candida albicans .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Candida albicans | 15 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Apoptosis Induction : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
- Anti-inflammatory Pathways : They may modulate signaling pathways related to inflammation by inhibiting cytokine release.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves multi-step reactions:
- Pyridazinone core formation : React hydrazine derivatives with carbonyl compounds under acidic conditions (e.g., HCl as a catalyst) .
- Alkylation : Introduce the triazole-methylphenyl group via alkylation using ethyl halides or Mitsunobu conditions .
- Acetylation : Attach the acetamide moiety using acetic anhydride or acyl chloride in solvents like DMF or dichloromethane . Key optimization factors include solvent choice (ethanol, DMF), temperature control (reflux at 80–100°C), and catalysts (Zeolite Y-H for cyclization) .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : Confirms substituent positions and purity (e.g., ¹H/¹³C NMR for aromatic protons and carbonyl groups) .
- HPLC : Monitors reaction progress and purity (>95% purity threshold for pharmacological studies) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the key structural features influencing reactivity?
- The pyridazinone core enables hydrogen bonding with biological targets .
- The 4-chlorophenyl group enhances lipophilicity, impacting membrane permeability .
- The triazole-methylphenyl moiety contributes to π-π stacking interactions in enzyme binding .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action?
- Enzyme inhibition assays : Test against targets like PDE4 or HDACs using fluorescence-based cAMP hydrolysis or deacetylase activity assays .
- Molecular docking : Simulate binding interactions with CDKs or PDE4 active sites (software: AutoDock Vina) to identify critical residues (e.g., Glu286 in PDE4) .
- In vitro cytotoxicity : Use cancer cell lines (e.g., MCF-7) with IC₅₀ calculations to assess potency .
Q. How to address contradictions in reported biological activities across structural analogs?
- Comparative SAR studies : Evaluate substituent effects (e.g., methoxy vs. chloro groups) on target affinity .
- Assay standardization : Control variables like buffer pH, incubation time, and cell passage number to reduce variability .
- Crystallography : Resolve 3D structures of compound-target complexes to explain divergent activities (e.g., triazole orientation in binding pockets) .
Q. What strategies optimize yield and purity during synthesis?
- Catalyst optimization : Use Zeolite Y-H for cyclization (yield improvement from 45% to 72%) .
- Solvent selection : Polar aprotic solvents (DMF) enhance reaction homogeneity .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How to design derivatives with enhanced pharmacological properties?
- Substituent modification : Replace the 4-chlorophenyl group with fluorophenyl to modulate electron-withdrawing effects .
- Bioisosteric replacement : Substitute the triazole with tetrazole to improve metabolic stability .
- Prodrug strategies : Introduce ester groups to enhance solubility for in vivo studies .
Methodological Notes
- Synthesis : Prioritize inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Assays : Include positive controls (e.g., rolipram for PDE4 inhibition) to validate experimental setups .
- Data analysis : Use nonlinear regression (GraphPad Prism) for dose-response curves and statistical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
